N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide
Description
N-(4-(4-(2-Methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a tetrazole core substituted with a 2-methoxyethyl group at the 4-position and a phenyl ring bearing a trifluoromethyl group. The trifluoromethyl substituent on the benzene ring likely improves metabolic stability and lipophilicity, influencing pharmacokinetic properties .
Properties
IUPAC Name |
N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O4S/c1-29-11-10-24-16(26)25(23-22-24)14-6-4-13(5-7-14)21-30(27,28)15-8-2-12(3-9-15)17(18,19)20/h2-9,21H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWGTHMZHQDKAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A tetrazole ring , which is known for its diverse biological activities.
- A trifluoromethyl group , contributing to its lipophilicity and potential interaction with biological targets.
- A benzenesulfonamide moiety , often associated with various therapeutic effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including:
- Enzymatic Inhibition : The compound has shown potential in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Receptor Modulation : It may act on G protein-coupled receptors (GPCRs), influencing various signaling pathways.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of the compound:
- Cytotoxicity Assays : The compound was tested against various cancer cell lines, revealing moderate cytotoxic effects. For instance, it exhibited an IC50 value of approximately 10 µM against breast cancer MCF-7 cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| Hek293 | 15 |
- Enzyme Inhibition : The compound demonstrated significant inhibition of COX and LOX enzymes, with IC50 values ranging from 5 to 15 µM depending on the specific enzyme target.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and its target proteins. Key findings include:
- Binding Affinity : The trifluoromethyl group enhances binding affinity through interactions with hydrophobic residues in the active sites of enzymes.
- Hydrogen Bonding : The methoxyethyl group forms hydrogen bonds with critical amino acids, stabilizing the complex.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anti-inflammatory Activity : In a study involving animal models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent.
- Anticancer Properties : A clinical trial evaluating the efficacy of similar compounds indicated that modifications to the tetrazole structure could enhance anticancer activity, paving the way for further development.
Comparison with Similar Compounds
Structural Modifications in Tetrazole Derivatives
The target compound shares structural motifs with other tetrazole-sulfonamide hybrids. Key analogs include:
Key Observations :
- The trifluoromethyl group offers stronger electron-withdrawing effects than the 2-fluoro substituent in , which may increase sulfonamide acidity and enhance target binding through hydrogen bonding or dipole interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
